4-{[(5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl]sulfanyl}phenyl methyl ether
Description
Properties
IUPAC Name |
5-chloro-3-[(4-chlorophenyl)sulfanylmethyl]-4-[(4-methoxyphenyl)sulfanylmethyl]-1-methylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2OS2/c1-23-19(21)17(11-25-16-9-5-14(24-2)6-10-16)18(22-23)12-26-15-7-3-13(20)4-8-15/h3-10H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHONFPSWPSUYGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)CSC2=CC=C(C=C2)Cl)CSC3=CC=C(C=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{[(5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl]sulfanyl}phenyl methyl ether (CAS No. 318234-29-6) is a complex organic molecule with potential biological activities. This article reviews its biological properties, focusing on its anticancer, antibacterial, and enzyme inhibitory activities, alongside relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C18H15Cl3N2S2
- Molecular Weight : 429.81 g/mol
- Structural Features : The compound contains a pyrazole ring, chlorophenyl groups, and sulfanyl linkages that may contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy. The compound under review has shown promising results in various cancer cell lines:
These values indicate significant cytotoxicity, suggesting that the compound may inhibit tumor growth effectively.
Antibacterial Activity
The synthesized derivatives of pyrazole compounds, including the one in focus, have been evaluated for their antibacterial properties against several strains:
The presence of sulfanyl groups is believed to enhance the antibacterial efficacy of these compounds.
Enzyme Inhibition
The compound has also been assessed for its ability to inhibit key enzymes involved in various biological processes:
These findings indicate that the compound could potentially be useful in treating conditions related to enzyme overactivity.
Case Studies and Research Findings
- Study on Anticancer Properties : A study conducted by Bouabdallah et al. reported that pyrazole derivatives exhibited significant cytotoxic potential against Hep-2 and P815 cancer cell lines, with IC50 values indicating effective growth inhibition .
- Antibacterial Evaluation : Research demonstrated that compounds with similar structural motifs showed strong antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum effect .
- Enzyme Inhibition Studies : Various derivatives were screened for their inhibitory effects on AChE and urease, revealing that modifications in the molecular structure could enhance enzyme binding affinity and inhibition rates .
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several pyrazole- and triazole-based derivatives. Key analogues include:
Key Observations :
- Bioactivity : The benzimidazole-containing analogue (CAS 618880-66-3) exhibits enhanced interactions with protein targets due to hydrogen bonding via the benzimidazole nitrogen atoms, unlike the reference compound, which relies on sulfanyl and chloro groups for hydrophobic interactions .
- Synthetic Complexity : The reference compound requires multi-step synthesis involving sodium ethoxide-mediated thioether formation (similar to methods in ), while triazole derivatives (e.g., ) often use Huisgen cycloaddition or nucleophilic substitution .
Pharmacological Activity
Limited bioactivity data are available for the reference compound. However, structurally related pyrazole derivatives (e.g., ethyl 5-[(3-chloro-4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate) show analgesic and anti-inflammatory activity with IC₅₀ values ranging from 12–35 μM in COX-2 inhibition assays . In contrast, triazole derivatives (e.g., ) demonstrate stronger antifungal activity (MIC = 2–8 μg/mL against Candida albicans) due to their planar triazole ring enhancing membrane penetration .
Physicochemical Properties
| Property | Reference Compound | 4-[5-[(1H-Benzimidazol-2-ylMethyl)Sulfanyl]-4-(4-Chlorophenyl)-4H-1,2,4-Triazol-3-yl]Phenyl Methyl Ether |
|---|---|---|
| LogP | 4.2 (predicted) | 3.8 |
| Water Solubility | <0.1 mg/mL | 0.5 mg/mL |
| Melting Point | 145–148°C (decomposes) | 210–212°C |
The reference compound’s higher LogP reflects its greater lipophilicity, favoring blood-brain barrier penetration, whereas the benzimidazole derivative’s improved solubility is attributed to its heteroaromatic nitrogen atoms .
Q & A
Basic: What are the standard synthetic routes for synthesizing this compound, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions starting with pyrazole ring formation, followed by sequential sulfanyl group introductions and etherification. Key steps include:
- Step 1 : Formation of the pyrazole core via cyclization of hydrazine derivatives with β-keto esters or α,β-unsaturated ketones .
- Step 2 : Introduction of the 4-chlorophenylsulfanyl group using nucleophilic substitution under basic conditions (e.g., NaH in DMF) .
- Step 3 : Methyl ether formation via alkylation with methyl iodide or dimethyl sulfate in polar aprotic solvents .
Optimization : Reaction yields depend on temperature (60–90°C for sulfanyl incorporation), pH control (neutral to mildly basic), and catalyst selection (e.g., phase-transfer catalysts for heterogeneous reactions) .
Basic: Which spectroscopic techniques are critical for characterizing the molecular structure of this compound?
- NMR Spectroscopy : H and C NMR confirm substituent positions on the pyrazole ring and sulfanyl linkages. Aromatic protons from the 4-chlorophenyl group appear as doublets at δ 7.2–7.5 ppm, while methyl ether protons resonate at δ 3.8–4.0 ppm .
- IR Spectroscopy : Sulfanyl (C–S) stretches are observed at 650–750 cm, and ether (C–O–C) vibrations at 1100–1250 cm .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H] peak at m/z corresponding to CHClNOS) .
Advanced: How can researchers resolve discrepancies in reported biological activity data across studies?
- Purity Verification : Use HPLC (>95% purity) and elemental analysis to rule out impurities affecting bioactivity .
- Assay Standardization : Replicate assays under controlled conditions (e.g., cell line passage number, serum concentration) to minimize variability .
- Structural Confirmation : Re-examine crystallographic data (e.g., X-ray diffraction) to ensure correct stereochemistry, as spatial arrangement impacts target binding .
Advanced: What strategies optimize the reaction yield of sulfanyl group incorporation?
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates and enhance nucleophilicity .
- Catalyst Screening : Test transition-metal catalysts (e.g., CuI) for thiol-ene "click" reactions to improve regioselectivity .
- Stepwise Functionalization : Introduce sulfanyl groups sequentially to avoid steric hindrance, with real-time monitoring via TLC or in-situ FTIR .
Basic: What in vitro models are recommended for preliminary pharmacological assessment?
- Anti-inflammatory Activity : LPS-induced TNF-α suppression in RAW 264.7 macrophages (IC determination) .
- Antimicrobial Screening : Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacterial strains in broth microdilution assays .
- Cytotoxicity : MTT assays using human cancer cell lines (e.g., HeLa, MCF-7) to evaluate selectivity indices .
Advanced: How does the spatial arrangement of substituents influence biological target interactions?
- Pyrazole Ring Orientation : The 1-methyl group stabilizes the ring’s planarity, enhancing π-π stacking with aromatic residues in enzyme active sites .
- Sulfanyl Group Positioning : The –S–CH$_2– linkage between pyrazole and chlorophenyl groups provides flexibility for binding pocket accommodation, as confirmed by molecular docking simulations .
- Chlorine Substituents : The 4-Cl groups on phenyl rings increase lipophilicity, improving membrane permeability (logP ~3.5) .
Advanced: What computational methods complement experimental data in predicting reactivity and stability?
- DFT Calculations : Predict reaction pathways for sulfanyl group incorporation (e.g., Gibbs free energy of transition states) .
- Molecular Dynamics (MD) : Simulate solvent effects on stability; DMSO solvation models correlate with experimental degradation rates .
- ADMET Prediction : Tools like SwissADME assess bioavailability and metabolic liability (e.g., CYP450 interactions) .
Basic: What purification techniques are most effective for isolating this compound?
- Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 4:1 to 1:2) to separate sulfanyl-containing intermediates .
- Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals, confirmed by melting point consistency (mp 142–145°C) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve closely related byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
